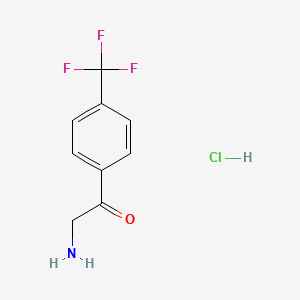

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride

Description

Properties

IUPAC Name |

2-amino-1-[4-(trifluoromethyl)phenyl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO.ClH/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13;/h1-4H,5,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBKZMJARWKEJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624298 | |

| Record name | 2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339-58-2 | |

| Record name | 2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Properties

This compound, also known as 4-Trifluoromethyl-α-aminoacetophenone hydrochloride, is a synthetic organic compound with the molecular formula C₉H₉ClF₃NO.[1][2] It is a versatile building block in pharmaceutical synthesis, particularly for creating medicinal compounds and other chemical intermediates.[3][4] The presence of a trifluoromethyl group on the phenyl ring significantly influences its chemical reactivity and biological activity.[2]

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below. It is typically a white to off-white crystalline powder that is soluble in water and organic solvents.[3][4] The hydrochloride salt form enhances its water solubility.[2] It is important to store the compound in a cool, dry place, tightly sealed, as it is sensitive to moisture.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉ClF₃NO | [1][2] |

| Molecular Weight | 239.62 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 133-136 °C | [3][4] |

| Solubility | Soluble in water and organic solvents | [3][4] |

| Purity | Typically ≥95% or ≥98% | [3][5] |

| pKa (estimated) | The pKa of the amino group is estimated to be around 7.3. This is based on the pKa of the amino group in 2-aminoacetophenone.[6] The actual pKa may be influenced by the electron-withdrawing trifluoromethyl group. The pKa of the enol is estimated to be around 17-18, based on data for substituted acetophenones.[7] | [6][7] |

| Storage | Store in a cool, dry place, tightly sealed. Moisture sensitive. | [3] |

Spectral Data

Reference Spectral Data for 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone:

-

¹H NMR (400 MHz, CDCl₃): δ 8.11 (d, J = 8.0 Hz, 2H), 7.78 (d, J = 8.0 Hz, 2H), 4.47 (s, 2H).[8]

-

¹³C NMR (100 MHz, CDCl₃): δ 190.4, 136.5, 135.1 (q, J = 32.2 Hz), 129.3, 125.9 (q, J = 3.8 Hz), 123.3 (q, J = 271.8 Hz), 30.3.[8]

Experimental Protocols

Synthesis of this compound

A general, representative protocol for the synthesis of α-amino aryl ketones is described below. This is a multi-step process that can be adapted for the specific synthesis of this compound.

Step 1: Bromination of 4'-(Trifluoromethyl)acetophenone

-

To a solution of 4'-(trifluoromethyl)acetophenone in a suitable solvent (e.g., diethyl ether, chloroform, or ethyl acetate), add an equimolar amount of bromine (Br₂) dropwise at 0 °C with stirring.

-

The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure to yield 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone.

Step 2: Amination of 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone

-

The crude 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone is dissolved in a suitable solvent such as acetonitrile or THF.

-

An excess of an ammonia source (e.g., aqueous ammonia, or a protected amine followed by deprotection) is added to the solution.

-

The reaction is stirred at room temperature or heated under reflux until the starting material is consumed (monitored by TLC).

-

The reaction mixture is then worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated to give the free base, 2-amino-1-(4-(trifluoromethyl)phenyl)ethanone.

Step 3: Hydrochloride Salt Formation

-

The crude free base is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring.

-

The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Disclaimer: This is a representative protocol and may require optimization for specific laboratory conditions and desired purity.

High-Performance Liquid Chromatography (HPLC) Analysis

A representative HPLC method for the analysis of α-amino ketones is provided below. This method would require validation for the specific analysis of this compound.[9][10]

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is commonly used. A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute the compound. |

| Flow Rate | 1.0 mL/min |

| Detection | UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm). |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Disclaimer: This is a representative method and requires optimization and validation for quantitative analysis of this compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, compounds with similar structures, particularly those containing a trifluoromethylphenyl moiety, have been investigated for their anti-inflammatory properties.[2] A key target in inflammation is the NLRP3 inflammasome.

Potential Mechanism of Action: NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their active forms.[11] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Several studies have shown that small molecules, including some with trifluoromethylphenyl groups, can inhibit the activation of the NLRP3 inflammasome.[1]

The proposed mechanism of action for this compound as an anti-inflammatory agent could involve the inhibition of the NLRP3 inflammasome assembly or activity. This would lead to a reduction in the production of active IL-1β and IL-18, thereby dampening the inflammatory response.

Caption: Proposed inhibitory mechanism on the NLRP3 inflammasome pathway.

Experimental Workflow

The following diagram illustrates a general experimental workflow for screening and characterizing the anti-inflammatory potential of a compound like this compound.

Caption: General workflow for evaluating anti-inflammatory activity.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of new therapeutic agents. Its physicochemical properties, influenced by the trifluoromethyl group, make it an interesting candidate for further investigation. While detailed experimental data and specific biological mechanism studies are still emerging, the available information on related compounds suggests that it may exert anti-inflammatory effects, potentially through the inhibition of the NLRP3 inflammasome pathway. The experimental protocols and workflows provided in this guide offer a starting point for researchers to explore the synthesis, analysis, and biological evaluation of this compound and its derivatives. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. LMT2368 (1-(4-Chlorophenyl)-3-(3-fluoro-5-(trifluoromethyl)phenyl)urea) Negatively Regulates Inflammation by Inhibiting NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 339-58-2 [smolecule.com]

- 3. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]

- 4. This compound - Cas No: 339-58-2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 5. This compound | 339-58-2 [sigmaaldrich.com]

- 6. Showing Compound 2-Aminoacetophenone (FDB010572) - FooDB [foodb.ca]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. rsc.org [rsc.org]

- 9. A novel HPLC procedure for detection and quantification of aminoacetone, a precursor of methylglyoxal, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]

An In-depth Technical Guide to 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride

CAS Number: 339-58-2

This technical guide provides a comprehensive overview of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analytical methods, and potential biological activities.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][2] Its chemical structure consists of an acetophenone core substituted with an amino group at the alpha-position and a trifluoromethyl group at the para-position of the phenyl ring. The hydrochloride salt form enhances its solubility in water and other organic solvents.[1][2][3]

| Property | Value | Reference |

| CAS Number | 339-58-2 | [1][2][3][4][5] |

| Molecular Formula | C₉H₈F₃NO·HCl | [1] |

| Molecular Weight | 239.62 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 133-136 °C | [1][2] |

| Solubility | Soluble in water and organic solvents | [1][2] |

| Purity | Typically ≥95% or ≥98% | [1][5][6] |

| Storage | Store in a cool, dry place, tightly sealed. Moisture sensitive. | [1] |

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes, with the Friedel-Crafts acylation and Mannich reaction being common methods.[4]

Experimental Protocol: Synthesis via Friedel-Crafts Acylation followed by Amination

A plausible synthetic route involves the initial acylation of trifluoromethylbenzene followed by subsequent amination and hydrochloride salt formation.

Step 1: Friedel-Crafts Acylation of Trifluoromethylbenzene

-

To a cooled (0-5 °C) and stirred solution of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane), add trifluoromethylbenzene.

-

Slowly add chloroacetyl chloride to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by carefully pouring the mixture into ice-water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-1-(4-(trifluoromethyl)phenyl)ethanone.

Step 2: Amination

-

Dissolve the crude 2-chloro-1-(4-(trifluoromethyl)phenyl)ethanone in a suitable solvent such as ethanol.

-

Add a source of ammonia (e.g., a solution of ammonia in ethanol or by bubbling ammonia gas) in excess.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure.

Step 3: Hydrochloride Salt Formation and Purification

-

Dissolve the crude 2-amino-1-(4-(trifluoromethyl)phenyl)ethanone free base in a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in the same solvent or bubble dry hydrogen chloride gas through the solution.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Caption: Synthetic workflow for this compound.

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the compound.[1]

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with a modifier like trifluoroacetic acid or formic acid) is a typical mobile phase.

-

Detection: UV detection at a wavelength where the aromatic system shows strong absorbance (e.g., 254 nm).

-

Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure. The proton NMR would show characteristic signals for the aromatic protons, the methylene protons adjacent to the amino and carbonyl groups, and the amino protons.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule. Key absorptions would include those for the N-H stretches of the amine, the C=O stretch of the ketone, and C-F stretches of the trifluoromethyl group.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its identity.

Caption: Analytical workflow for the characterization of the final product.

Potential Biological Activity and Signaling Pathways

While specific studies on the detailed mechanism of action of this compound are limited, related compounds have shown potential biological activities, including antimicrobial and anti-inflammatory effects.[4] The trifluoromethyl group can enhance lipophilicity and metabolic stability, making this compound an interesting candidate for drug discovery.[3]

The anti-inflammatory potential suggests that this compound might interact with key signaling pathways involved in the inflammatory response, such as the NF-κB pathway. Inhibition of this pathway could lead to a reduction in the production of pro-inflammatory cytokines.

Caption: A potential mechanism of anti-inflammatory action via the NF-κB signaling pathway.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to use personal protective equipment, including gloves, safety glasses, and a lab coat. The compound is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry place.[1] While specific toxicity data is not widely available, compounds with trifluoromethyl groups may have unique toxicological profiles and should be handled with care.[3]

Conclusion

This compound is a valuable building block in medicinal chemistry and organic synthesis. Its synthesis is achievable through established chemical reactions, and its purity can be reliably assessed using standard analytical techniques. The presence of the trifluoromethyl group suggests potential for interesting biological activities, warranting further investigation into its pharmacological properties and mechanisms of action. This guide provides a foundational understanding for researchers working with this compound.

References

- 1. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]

- 2. This compound - Cas No: 339-58-2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 3. This compound [cymitquimica.com]

- 4. Buy this compound | 339-58-2 [smolecule.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. This compound | 339-58-2 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride, a key intermediate in pharmaceutical research and development. This document details the synthetic pathway, experimental protocols, and relevant chemical data to support researchers in the successful preparation of this compound.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of various biologically active molecules. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide outlines a common and effective two-step synthesis pathway starting from 1-(4-(trifluoromethyl)phenyl)ethanone.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process:

-

α-Bromination: The starting material, 1-(4-(trifluoromethyl)phenyl)ethanone, undergoes electrophilic substitution at the α-carbon to yield 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone.

-

Amination and Hydrochloride Salt Formation: The resulting α-bromo ketone is then subjected to amination, followed by treatment with hydrochloric acid to produce the final hydrochloride salt. A common method for the amination of α-halo ketones is the Delépine reaction, which utilizes hexamine as an ammonia surrogate.

The overall synthetic scheme is presented below:

Figure 1: General synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone

This procedure describes the α-bromination of 1-(4-(trifluoromethyl)phenyl)ethanone.

Materials:

-

1-(4-(trifluoromethyl)phenyl)ethanone

-

Copper(II) bromide (CuBr₂) or Bromine (Br₂)

-

Ethyl acetate or Chloroform/Methanol

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure (using CuBr₂):

-

To a solution of 1-(4-(trifluoromethyl)phenyl)ethanone (1 equivalent) in a suitable solvent such as ethyl acetate or a mixture of chloroform and methanol, add copper(II) bromide (2.2 equivalents).

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the copper(I) bromide precipitate.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of this compound (Delépine Reaction)

This procedure outlines the amination of the α-bromo ketone using hexamine, followed by acidic hydrolysis to form the desired product. The Delépine reaction is a reliable method for the preparation of primary amines from alkyl halides.[1][2][3]

Materials:

-

2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone

-

Hexamine (Hexamethylenetetramine)

-

Chloroform or another suitable solvent

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone (1 equivalent) in chloroform.

-

Add hexamine (1.1 equivalents) to the solution and stir the mixture at room temperature. The reaction is often exothermic, and the quaternary ammonium salt may precipitate.

-

After the initial reaction subsides, gently reflux the mixture for several hours to ensure complete formation of the hexaminium salt.

-

Cool the mixture and collect the precipitated salt by filtration. Wash the salt with cold chloroform or ether.

-

Suspend the isolated hexaminium salt in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the suspension to reflux for several hours to effect hydrolysis.

-

Cool the reaction mixture in an ice bath to precipitate the this compound.

-

Collect the product by filtration, wash with cold ethanol, and dry under vacuum.

Data Presentation

The following tables summarize key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 1-(4-(Trifluoromethyl)phenyl)ethanone | C₉H₇F₃O | 188.15 | 39-41 | White to off-white solid |

| 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone | C₉H₆BrF₃O | 267.04 | 49-51 | White to pale yellow solid |

| This compound | C₉H₉ClF₃NO | 239.62 | 248-252 (dec.) | White to off-white crystalline powder[4][5] |

Table 2: Spectroscopic Data for 1-(4-(trifluoromethyl)phenyl)ethanone

| Type | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.03 (d, J = 8.0 Hz, 2H), 7.70 (d, J = 8.0 Hz, 2H), 2.62 (s, 3H)[6] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 197.0, 139.8, 134.5 (q, J = 33 Hz), 128.7, 125.8 (q, J = 4 Hz), 123.7 (q, J = 271 Hz), 26.9[6] |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -63.23 (s, 3F)[6] |

Table 3: Spectroscopic Data for 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone

| Type | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.11 (d, J = 8.0 Hz, 2H), 7.78 (d, J = 8.0 Hz, 2H), 4.47 (s, 2H)[7] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 190.4, 136.5, 135.1 (q, J = 32.2 Hz), 129.3, 125.9 (q, J = 3.8 Hz), 123.3 (q, J = 271.8 Hz), 30.3[7] |

Mandatory Visualizations

Synthesis Experimental Workflow

The following diagram illustrates the logical workflow of the synthesis process.

Figure 2: Experimental workflow for the synthesis of this compound.

As this compound is a synthetic intermediate, its direct involvement in specific biological signaling pathways is not well-documented. The diagram above provides a logical representation of the experimental process.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of this compound. By following the outlined protocols and utilizing the provided data, researchers can confidently produce this important intermediate for their drug discovery and development programs. Adherence to standard laboratory safety practices is essential when performing these chemical transformations.

References

- 1. Delépine reaction - Wikipedia [en.wikipedia.org]

- 2. Delepine reaction [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]

- 5. This compound - Cas No: 339-58-2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Friedel-Crafts Synthesis of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride, a valuable building block in pharmaceutical research and development.[1] The synthesis involves a multi-step process beginning with the Friedel-Crafts acylation of trifluoromethylbenzene, followed by bromination and subsequent amination via the Delépine reaction. This document details the experimental protocols for each key step, presents quantitative data in structured tables, and includes visualizations of the synthetic pathway and experimental workflow.

Synthesis Overview

The synthesis of this compound is a sequential process that can be broken down into four main stages:

-

Friedel-Crafts Acylation: Formation of 1-(4-(trifluoromethyl)phenyl)ethanone from trifluoromethylbenzene and acetyl chloride.

-

Bromination: Synthesis of 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone.

-

Amination (Delépine Reaction): Formation of the primary amine from the bromo intermediate.

-

Hydrolysis and Salt Formation: Conversion of the intermediate to the final hydrochloride salt.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Trifluoromethylbenzene

This step involves the electrophilic aromatic substitution reaction between trifluoromethylbenzene and acetyl chloride, catalyzed by aluminum chloride, to yield 1-(4-(trifluoromethyl)phenyl)ethanone.[2][3]

Materials:

-

Trifluoromethylbenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a round-bottomed flask equipped with a stirrer, dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane.

-

Cool the mixture to 0°C in an ice-water bath.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled suspension while stirring.

-

After the addition of acetyl chloride is complete, add trifluoromethylbenzene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-30 minutes.[2]

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude 1-(4-(trifluoromethyl)phenyl)ethanone.

-

The product can be further purified by distillation.

Step 2: Bromination of 1-(4-(trifluoromethyl)phenyl)ethanone

The ketone intermediate is then brominated at the α-carbon to produce 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone.

Materials:

-

1-(4-(trifluoromethyl)phenyl)ethanone

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂) or Carbon tetrachloride (CCl₄)

-

Acetic acid (catalytic amount)

Procedure:

-

Dissolve 1-(4-(trifluoromethyl)phenyl)ethanone in dichloromethane or carbon tetrachloride in a round-bottomed flask protected from light.

-

Add a catalytic amount of acetic acid.

-

Slowly add a solution of bromine (1.0 equivalent) in the same solvent to the flask, maintaining the temperature at 0-5°C.

-

Stir the reaction mixture at room temperature until the color of bromine disappears.

-

Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone.

Step 3: Amination via the Delépine Reaction

The primary amine is synthesized from the α-bromo ketone using hexamethylenetetramine (hexamine) in what is known as the Delépine reaction.[4][5]

Materials:

-

2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone

-

Hexamethylenetetramine (Hexamine)

-

Chloroform or Ethanol

-

Concentrated Hydrochloric Acid

-

Ethanol

Procedure:

-

Dissolve 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone in chloroform.

-

Add a solution of hexamine (1.1 equivalents) in chloroform to the reaction mixture.

-

Stir the mixture at room temperature. A precipitate of the quaternary ammonium salt will form.[4]

-

Filter the resulting hexaminium salt and wash with cold chloroform.

Step 4: Hydrolysis and Hydrochloride Salt Formation

The final step involves the acidic hydrolysis of the hexaminium salt to yield the desired this compound.[4][5]

Procedure:

-

Suspend the isolated hexaminium salt in a mixture of ethanol and concentrated hydrochloric acid.

-

Reflux the mixture for several hours until the hydrolysis is complete.

-

Cool the reaction mixture to room temperature, which will cause the product to crystallize.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain this compound.[6]

Quantitative Data

The following tables summarize the typical quantitative data for each step of the synthesis. Please note that yields and reaction times can vary based on the specific reaction conditions and scale.

Table 1: Friedel-Crafts Acylation

| Parameter | Value | Reference |

| Reactant Ratio | Trifluoromethylbenzene:Acetyl chloride:AlCl₃ = 1:1.1:1.1 | [2] |

| Solvent | Dichloromethane | [2] |

| Temperature | 0°C to Room Temperature | [2] |

| Reaction Time | 1-2 hours | [2] |

| Typical Yield | 70-85% | Inferred from similar reactions |

Table 2: Bromination

| Parameter | Value | Reference |

| Reactant Ratio | Ketone:Bromine = 1:1 | Inferred from similar reactions |

| Solvent | Dichloromethane or Carbon Tetrachloride | Inferred from similar reactions |

| Temperature | 0°C to Room Temperature | Inferred from similar reactions |

| Reaction Time | 2-4 hours | Inferred from similar reactions |

| Typical Yield | 80-90% | Inferred from similar reactions |

Table 3: Delépine Reaction and Hydrolysis

| Parameter | Value | Reference |

| Reactant Ratio | Bromo-ketone:Hexamine = 1:1.1 | [6] |

| Solvent (Amination) | Chloroform | [6] |

| Solvent (Hydrolysis) | Ethanol/Conc. HCl | [6] |

| Temperature | Room Temperature (Amination), Reflux (Hydrolysis) | [6] |

| Reaction Time | 12-24 hours (Amination), 4-6 hours (Hydrolysis) | [6] |

| Typical Overall Yield | 60-75% | Inferred from similar reactions |

Visualizations

Synthetic Pathway

The following diagram illustrates the overall synthetic route for this compound.

Caption: Synthetic pathway for the target molecule.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis.

References

- 1. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]

- 2. websites.umich.edu [websites.umich.edu]

- 3. chem.winthrop.edu [chem.winthrop.edu]

- 4. Delepine reaction [organic-chemistry.org]

- 5. Delépine reaction - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Mannich Reaction of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located adjacent to a carbonyl group. This reaction is of paramount importance in medicinal chemistry for the synthesis of various nitrogen-containing compounds, particularly β-amino ketones, which are valuable precursors to pharmaceuticals. This technical guide focuses on the Mannich reaction as it pertains to 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride, a key intermediate in the development of novel therapeutics. While specific documented examples of this exact reaction are not prevalent in readily available literature, this paper will construct a comprehensive overview based on established principles of the Mannich reaction with analogous substituted acetophenones. The guide will detail the reaction mechanism, provide a representative experimental protocol, and discuss the significance of the resulting β-amino ketone products in drug discovery.

Introduction

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom (the "acidic component"), an aldehyde (typically formaldehyde), and a primary or secondary amine.[1][2] The product, a β-amino carbonyl compound, is known as a Mannich base.[1][2] These compounds are versatile intermediates for the synthesis of more complex molecules, including pharmaceuticals, natural products, and polymers.

This compound is a commercially available building block frequently utilized in pharmaceutical research and chemical synthesis.[3][4] The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of a drug molecule. The amino ketone functionality provides a reactive handle for further molecular elaboration. The Mannich reaction of this substrate would yield a β-amino-β'-(4-(trifluoromethyl)phenyl) propanone derivative, a scaffold with significant potential in drug design.

The Mannich Reaction: Mechanism and Key Components

The Mannich reaction proceeds through a well-established mechanism that involves two main stages: the formation of an electrophilic iminium ion and the subsequent nucleophilic attack by the enol form of the carbonyl compound.[1][2]

Formation of the Iminium Ion

The reaction is typically initiated by the acid-catalyzed reaction between the amine and formaldehyde. The amine attacks the carbonyl carbon of formaldehyde, and subsequent dehydration leads to the formation of a highly reactive Eschenmoser's salt analog, an iminium ion.

Enolization and Nucleophilic Attack

The ketone, in this case, 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone, tautomerizes to its enol form under the reaction conditions. The electron-rich enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms the crucial carbon-carbon bond.

Deprotonation

The final step involves the deprotonation of the carbonyl oxygen to regenerate the ketone functionality, yielding the final β-amino ketone product.

Representative Experimental Protocol

While a specific protocol for the Mannich reaction of this compound is not readily found, a representative procedure can be extrapolated from general methods for substituted acetophenones. It is important to note that the hydrochloride salt would likely need to be neutralized to the free base in situ or prior to the reaction.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Notes |

| This compound | 339-58-2 | C₉H₉ClF₃NO | Starting material. |

| Secondary Amine (e.g., Dimethylamine, Pyrrolidine) | Varies | Varies | The amine component. |

| Paraformaldehyde | 30525-89-4 | (CH₂O)n | Source of formaldehyde. |

| Hydrochloric Acid (concentrated) | 7647-01-0 | HCl | Catalyst. |

| Ethanol or Isopropanol | Varies | Varies | Solvent. |

| Sodium Bicarbonate or Sodium Hydroxide (aqueous) | Varies | NaHCO₃ or NaOH | For neutralization. |

| Diethyl Ether or Ethyl Acetate | Varies | Varies | Extraction solvent. |

| Anhydrous Magnesium Sulfate or Sodium Sulfate | Varies | MgSO₄ or Na₂SO₄ | Drying agent. |

Procedure

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), the chosen secondary amine (1.1 eq), and paraformaldehyde (1.2 eq) in a suitable solvent such as ethanol or isopropanol.

-

Acidification: Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in water and neutralize with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic. Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Mannich base.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Characterization

The structure and purity of the synthesized Mannich base should be confirmed by standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the functional groups (e.g., C=O, C-N).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

Experimental Workflow and Data Presentation

The synthesis and analysis of the Mannich product follow a logical workflow.

Quantitative data from the synthesis should be meticulously recorded and presented in a clear, tabular format for easy comparison and reproducibility.

Table 1: Representative Reaction Parameters and Expected Outcomes

| Parameter | Value/Range | Notes |

| Reactant Ratios | ||

| Ketone:Amine:CH₂O | 1 : 1.1 : 1.2 | A slight excess of the amine and formaldehyde is commonly used. |

| Reaction Conditions | ||

| Solvent | Ethanol | Other alcohols or aprotic solvents may also be suitable. |

| Catalyst | HCl (catalytic) | Other protic or Lewis acids can be employed. |

| Temperature | Reflux (~78 °C) | Reaction temperature may vary based on the specific reactants. |

| Reaction Time | 2 - 6 hours | Monitored by TLC for completion. |

| Expected Outcome | ||

| Yield | 60-90% | Highly dependent on the specific substrates and reaction conditions. |

| Purity (crude) | >80% | Purification is typically required. |

| Purity (purified) | >98% | Achievable via chromatography or recrystallization. |

Applications in Drug Discovery

β-Amino ketones are valuable scaffolds in medicinal chemistry due to their prevalence in biologically active molecules and their utility as synthetic intermediates. The Mannich products derived from 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone could serve as precursors for:

-

1,3-Amino Alcohols: Reduction of the ketone functionality yields 1,3-amino alcohols, which are important chiral building blocks and are present in numerous pharmaceuticals.

-

α,β-Unsaturated Ketones: Elimination of the amino group via Hofmann elimination can provide α,β-unsaturated ketones, which are key Michael acceptors for the synthesis of more complex structures.

-

Heterocyclic Compounds: The bifunctional nature of Mannich bases makes them excellent starting materials for the synthesis of various heterocyclic systems.

The incorporation of the trifluoromethylphenyl moiety is particularly significant in modern drug design, often leading to enhanced pharmacokinetic and pharmacodynamic properties.

Conclusion

The Mannich reaction provides a powerful and versatile method for the C-C bond formation and the introduction of an aminoalkyl group. While specific literature on the Mannich reaction of this compound is sparse, a robust and effective synthesis of the corresponding β-amino ketone can be confidently predicted based on well-established chemical principles. This technical guide provides a comprehensive framework for researchers and scientists to approach this synthesis, from understanding the underlying mechanism to implementing a practical experimental protocol and analyzing the results. The resulting Mannich bases are of considerable interest to the drug development community as they offer a gateway to novel, trifluoromethylated compounds with significant therapeutic potential. Further research into the specific reaction conditions and the biological activities of the products is warranted.

References

solubility of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No: 339-58-2), a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for determining its solubility in various organic solvents. It includes detailed experimental protocols based on industry-standard methodologies and visual workflows to guide researchers in their laboratory work.

Introduction

This compound is a synthetic organic compound frequently utilized as a building block in the development of medicinal compounds and other chemical intermediates[1]. Its physicochemical properties, particularly its solubility, are critical factors influencing reaction kinetics, purification strategies, and formulation development. The presence of a trifluoromethyl group can enhance lipophilicity, while the hydrochloride salt form is intended to improve aqueous solubility[2][3]. Understanding the solubility of this compound in various organic solvents is paramount for optimizing synthetic routes and ensuring reproducible experimental outcomes.

Predicted Solubility and Data Presentation

Based on the structure of this compound, a range of solubilities can be anticipated in common organic solvents. The polar amine hydrochloride group suggests potential solubility in polar protic and aprotic solvents, while the trifluoromethylphenyl moiety indicates some affinity for less polar environments.

The following table has been structured to present quantitative solubility data. Researchers can populate this table with their experimentally determined values for easy comparison.

Table 1: Experimentally Determined Solubility of this compound

| Solvent Classification | Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |

| Polar Protic | Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask Method | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask Method | |

| Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask Method | |

| Non-Polar | Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| Toluene | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent of interest, based on the widely accepted shake-flask method[4].

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Mobile phase for HPLC analysis

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for determining solubility.

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial. An amount that is visibly in excess of what is expected to dissolve is recommended to ensure a saturated solution is formed.

-

Add a precise volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature orbital shaker.

-

Agitate the samples at a consistent speed for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached[4]. The temperature should be carefully controlled and recorded.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand for a short period to allow for the settling of undissolved solids.

-

Centrifuge the vials at a sufficient speed and duration to pellet the remaining solid material.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining particulate matter. This step is crucial to prevent undissolved solids from artificially inflating the measured concentration.

-

Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the diluted sample solution and record the peak area.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Data Calculation:

-

Calculate the concentration of the original, undiluted saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

-

Logical Relationships in Solubility Determination

The determination of solubility follows a logical progression of steps, each building upon the previous one. The following diagram illustrates these logical dependencies.

Caption: Key factors influencing reliable solubility data.

Conclusion

This technical guide provides a framework for the systematic determination of the . While specific quantitative data is not yet widely published, the detailed experimental protocol and workflows presented here offer researchers and drug development professionals a robust methodology to generate this critical data in-house. Adherence to these standardized procedures will ensure the generation of accurate and reproducible solubility profiles, which are essential for the successful application of this important pharmaceutical intermediate in synthesis and formulation.

References

In-depth Technical Guide: 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride is a synthetic organic compound recognized primarily as a versatile intermediate in pharmaceutical and chemical synthesis. While its direct mechanism of action as a therapeutic agent is not extensively documented in publicly available research, this guide synthesizes the current understanding of its chemical properties, potential biological activities, and its role as a building block in medicinal chemistry. The structural features of this compound, particularly the trifluoromethyl group, suggest potential for various biological interactions, which are explored herein.

Chemical and Physical Properties

This compound, also known as 2-amino-4'-trifluoromethylacetophenone hydrochloride, is a crystalline solid.[1][2] The hydrochloride salt form enhances its solubility in water, a crucial property for its application in various research and industrial settings.[2][3] The presence of a trifluoromethyl group on the phenyl ring significantly influences its chemical reactivity and potential biological activity.[2][3]

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClF₃NO | [3] |

| Molecular Weight | 239.62 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 133-136 °C | [1][4] |

| Solubility | Soluble in water and organic solvents | [1][4] |

| Purity | ≥98% | [1] |

Synthesis

The synthesis of this compound typically involves a multi-step process. A general workflow is outlined below.

Experimental Protocol: Generalized Synthesis

A detailed experimental protocol for the synthesis can vary, but a general procedure involves:

-

Friedel-Crafts Acylation: 4-(Trifluoromethyl)bromobenzene is reacted with an appropriate acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to introduce the ethanone group.

-

Amination: The resulting intermediate undergoes an amination reaction to introduce the amino group at the alpha-position to the carbonyl group.

-

Hydrochloride Salt Formation: The free base is then treated with hydrochloric acid to form the stable hydrochloride salt.[3]

Potential Mechanism of Action and Biological Activities

While comprehensive studies detailing a specific mechanism of action are limited, the structural characteristics of this compound suggest several potential biological activities. It is primarily considered a lead compound for further drug development.[3]

Potential activities include:

-

Antimicrobial Properties: Some derivatives of similar structures have demonstrated efficacy against various bacterial strains.[3] However, extensive research is required to validate these findings and elucidate the mechanism.

-

Anti-inflammatory Activity: In vitro studies have suggested potential anti-inflammatory effects through the inhibition of pro-inflammatory mediators.[3] In vivo studies are necessary to confirm this activity.

-

Anticancer Activity: There is some indication that it could be effective against certain cancer cell lines, though this remains an area for further investigation.[3]

-

Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, which could contribute to potential therapeutic effects.[3]

The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can improve the pharmacokinetic profile of a drug candidate.[5]

Applications in Research and Drug Development

The primary application of this compound is as a key building block in the synthesis of more complex and potentially bioactive molecules.[1][4] Its utility is particularly noted in the development of antidepressants and antipsychotic drugs, where the beta-amino ketone scaffold is a common structural motif.[5]

Conclusion

This compound is a chemical intermediate with significant potential in medicinal chemistry. While its own mechanism of action is not well-defined, its structural features make it a valuable precursor for the synthesis of novel therapeutic agents. Further research is warranted to fully explore its potential biological activities and to elucidate any specific mechanisms of action. The information presented in this guide is intended to provide a foundational understanding for researchers and professionals in the field of drug discovery and development.

References

- 1. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]

- 2. CAS 339-58-2: Ethanone, 2-amino-1-[4-(trifluoromethyl)phen… [cymitquimica.com]

- 3. Buy this compound | 339-58-2 [smolecule.com]

- 4. This compound - Cas No: 339-58-2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 5. This compound [myskinrecipes.com]

The Multifaceted Biological Activities of Trifluoromethylphenyl Ethanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into organic molecules has become a cornerstone of modern medicinal chemistry, often enhancing a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4] This technical guide delves into the significant and diverse biological activities of trifluoromethylphenyl ethanone derivatives, a class of compounds demonstrating considerable potential in various therapeutic areas. We will explore their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Anticancer Activity

Trifluoromethylphenyl ethanone derivatives, particularly those belonging to the chalcone and pyrimidine families, have emerged as promising candidates for anticancer drug development.[5][6][7][8][9] These compounds exert their effects through various mechanisms, most notably by inducing programmed cell death (apoptosis) in cancer cells.

Mechanism of Action: Induction of Apoptosis

A key mechanism by which these derivatives exhibit anticancer activity is the induction of apoptosis. This is often mediated through the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway.[7] Treatment with these compounds has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases, including caspase-3 and caspase-9, which are the executioners of apoptosis.[7] The cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspase-3 is a hallmark of this process.[7]

Quantitative Anticancer Data

The cytotoxic effects of various trifluoromethylphenyl ethanone derivatives have been quantified using the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Trifluoromethyl Pyrimidine | PC3 (Prostate) | 50.52 - 64.20 | [6] |

| Trifluoromethyl Chalcone | A-549 (Lung) | 4.18 - 5.05 | [5] |

| Trifluoromethyl Chalcone | MCF-7 (Breast) | Varies | [5] |

| Thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | Varies | [8] |

| 4-Phenylurea Chalcone | SiHa (Cervical) | 1.22 - 1.25 | [9] |

| 4-Phenylurea Chalcone | K562 (Leukemia) | 0.97 - 1.30 | [9] |

Antimicrobial Activity

Derivatives of trifluoromethylphenyl ethanone, particularly those incorporating pyrazole and chalcone scaffolds, have demonstrated significant activity against a range of pathogenic microbes, including antibiotic-resistant strains.[10][11][12][13][14][15]

Spectrum of Activity

These compounds have shown notable efficacy against Gram-positive bacteria, such as Staphylococcus aureus (including MRSA) and Enterococcus faecalis.[10][11][12] Some derivatives also exhibit antifungal properties against species like Candida albicans and Aspergillus niger.[14][15] The antimicrobial potency is often influenced by the specific substitutions on the phenyl ring.[11]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy, representing the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| N-(trifluoromethyl)phenyl Pyrazole | S. aureus (MRSA) | 0.78 - 1.56 | [11] |

| N-(trifluoromethyl)phenyl Pyrazole | E. faecium | 0.78 | [11] |

| Trifluoromethyl Chalcone | S. aureus | Varies | [14][15] |

| Trifluoromethyl Chalcone | B. subtilis | Varies | [14][15] |

| Trifluoromethyl Chalcone | C. albicans | Varies | [14][15] |

Anti-inflammatory Activity

Trifluoromethylphenyl ethanone derivatives have been investigated for their ability to modulate inflammatory responses.[16][17] These compounds can inhibit the production of key pro-inflammatory mediators.

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of these derivatives are largely attributed to their ability to suppress the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[16][17] By inhibiting these mediators, the compounds can potentially mitigate the pathological processes associated with inflammation.

Quantitative Anti-inflammatory Data

The inhibitory concentration (IC50) values for the reduction of inflammatory mediators provide a quantitative measure of the anti-inflammatory potency of these compounds.

| Compound Class | Mediator Inhibited | IC50 (µM) | Cell Line | Reference |

| Trifluoromethyl Ketone | NO | 1.25 | RAW264.7 | [16] |

| Trifluoromethyl Ketone | IL-1β | 8.48 | RAW264.7 | [16] |

| Piperidin-4-one Derivative | TNF-α | Varies | RAW264.7 | [17] |

| Piperidin-4-one Derivative | IL-6 | Varies | RAW264.7 | [17] |

Neuroprotective Activity

Emerging research suggests that trifluoromethyl-containing compounds, including derivatives of trifluoromethylphenyl ethanone, may offer neuroprotective benefits. These effects are often linked to their antioxidant and anti-inflammatory properties, which can mitigate neuronal damage in models of neurodegenerative diseases.

Potential Mechanisms of Neuroprotection

The neuroprotective potential of these derivatives is thought to stem from their ability to reduce oxidative stress and suppress neuroinflammation.[1] For instance, some fluorinated chalcones have been shown to protect neuronal cells from amyloid-β peptide-induced toxicity.[10] The trifluoromethyl group can enhance the ability of a molecule to cross the blood-brain barrier, a critical factor for drugs targeting the central nervous system.[2]

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the trifluoromethylphenyl ethanone derivatives in the appropriate cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Agar Well Diffusion for Antimicrobial Activity

This method is used to assess the antimicrobial susceptibility of a compound.

Protocol:

-

Prepare a standardized inoculum of the test microorganism in a suitable broth.

-

Uniformly spread the microbial suspension over the surface of an agar plate to create a lawn.

-

Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Add a specific volume (e.g., 50-100 µL) of the trifluoromethylphenyl ethanone derivative solution at a known concentration into each well.

-

Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). The size of the zone is indicative of the antimicrobial activity.

Western Blot for Apoptosis Proteins

Western blotting allows for the detection and quantification of specific proteins, such as those involved in apoptosis.

Protocol:

-

Treat cells with the trifluoromethylphenyl ethanone derivative for a specified time.

-

Lyse the cells to extract total protein and determine the protein concentration using a suitable assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

Trifluoromethylphenyl ethanone derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical models of cancer, microbial infections, inflammation, and neurodegeneration warrants further investigation and development. The presence of the trifluoromethyl group is a key contributor to their enhanced pharmacological profiles. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this important chemical scaffold.

References

- 1. Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models [mdpi.com]

- 2. Protective Effects of 4-Trifluoromethyl-(E)-cinnamoyl]- L-4- F-phenylalanine Acid against Chronic Cerebral Hypoperfusion Injury through Promoting Brain-Derived Neurotrophic Factor-Mediated Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 4. Synthesis of 18F-labelled aryl trifluoromethyl ketones with improved molar activity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arachidonyl trifluoromethyl ketone is neuroprotective after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective effects of chalcones from Myracrodruon urundeuva on 6-hydroxydopamine-induced cytotoxicity in rat mesencephalic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 16. Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Spectroscopic Data of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride (CAS No: 339-58-2). The information presented herein is intended to assist researchers and scientists in the fields of medicinal chemistry, drug development, and analytical chemistry in the identification, characterization, and utilization of this compound.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

A commercially available ¹H NMR spectrum of this compound provides the following key signals. The exact solvent and field strength were not specified by the data source.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | d | 2H | Aromatic (H-2', H-6') |

| ~7.8 | d | 2H | Aromatic (H-3', H-5') |

| ~4.5 | s | 2H | -CH₂- |

| Broad Signal | - | 3H | -NH₃⁺ |

Note: The chemical shifts for the aromatic protons are approximate and may vary depending on the solvent and experimental conditions. The broad signal for the amine protons is characteristic of an ammonium salt and its chemical shift is highly dependent on concentration and temperature.

¹³C NMR (Carbon-13 NMR) Data (Predicted)

No experimental ¹³C NMR spectrum for this compound has been identified in the reviewed literature. However, based on the analysis of structurally similar compounds, such as 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone, the following chemical shift ranges can be predicted:

| Chemical Shift (ppm) | Assignment |

| ~190 | C=O (Ketone) |

| ~137 | Aromatic C-CF₃ |

| ~130-135 | Aromatic CH |

| ~126 (q) | -CF₃ |

| ~125 | Aromatic CH |

| ~45 | -CH₂-NH₃⁺ |

Note: The signal for the trifluoromethyl carbon is expected to appear as a quartet due to coupling with the fluorine atoms.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

An experimental IR spectrum for the target compound is not currently available. The predicted characteristic absorption bands, based on the functional groups present in the molecule and data from analogous structures, are listed below:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-2800 | -NH₃⁺ | N-H stretching |

| ~1700 | C=O | Carbonyl stretching |

| ~1600, ~1480 | Aromatic C=C | C=C stretching |

| 1300-1100 | C-F | C-F stretching |

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented spectroscopic data are not available. However, the following general procedures are standard for obtaining NMR and IR spectra of aminoketone hydrochlorides.

General NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical as the compound is a hydrochloride salt.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

General FT-IR Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Typically, the spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for obtaining and analyzing spectroscopic data.

Logical Relationship of Spectroscopic Data

This diagram illustrates the relationship between the different types of spectroscopic data and the structural information they provide for this compound.

Caption: How different spectroscopic methods probe molecular structure.

A Technical Guide to 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride for Researchers and Drug Development Professionals

An In-depth Review of Commercial Availability, Synthesis, and Physicochemical Properties

Introduction

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride is a key building block and intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of antidepressant and antipsychotic drugs.[1] Its structure, featuring a trifluoromethyl group, enhances lipophilicity and metabolic stability, making it a valuable moiety in medicinal chemistry for improving the pharmacokinetic profiles of drug candidates.[1] This technical guide provides a comprehensive overview of commercially available sources, detailed synthetic protocols, and key analytical data for this compound, aimed at researchers, scientists, and professionals in the field of drug development.

Commercial Availability and Supplier Data

A variety of chemical suppliers offer this compound, typically for research and development purposes. The purity of the commercially available compound is generally high, ensuring reliability and reproducibility in experimental settings. Below is a summary of typical product specifications from various suppliers.

| Supplier | Purity | Physical Form | CAS Number | Molecular Weight |

| National Analytical Corp. | ≥98%[2] | Solid | 339-58-2 | 239.62 g/mol |

| Synthonix Corporation (via Sigma-Aldrich) | 95% | Solid | 339-58-2 | 239.62 g/mol |

| Aladdin | 97% | - | 339-58-2 | 239.62 g/mol |

| Unnamed Supplier via Tradeindia | ≥98%[2] | White to off-white crystalline powder | 339-58-2 | 239.62 g/mol |

| HDH Chemicals | ≥97%[3] | - | 339-58-2 | 239.62 g/mol |

Synthetic Routes and Experimental Protocols

The synthesis of this compound is most commonly achieved through a two-step process starting from 4-(trifluoromethyl)acetophenone. This involves an initial α-bromination of the acetophenone, followed by an amination reaction to introduce the amino group, and subsequent formation of the hydrochloride salt.

A logical workflow for the synthesis is depicted below:

Caption: Synthetic workflow for this compound.

Step 1: α-Bromination of 4-(Trifluoromethyl)acetophenone

The α-bromination of acetophenone derivatives is a well-established reaction in organic chemistry. A study on the bromination of various acetophenones using pyridine hydrobromide perbromide as the brominating agent provides a relevant experimental protocol.[4]

Experimental Protocol:

-

Materials:

-

4-(Trifluoromethyl)acetophenone

-

Pyridine hydrobromide perbromide

-

Acetic acid (solvent)

-

-

Procedure:

-

In a 50 mL round-bottom flask equipped with a condensing tube, combine 4-(trifluoromethyl)acetophenone (5.0 mmol), pyridine hydrobromide perbromide (5.5 mmol), and acetic acid (20 mL).[4]

-

Stir the reaction mixture at 90 °C.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically within 3 hours), the desired product, 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone, can be isolated using standard work-up procedures.[4]

-

Quantitative Data from a Representative Study:

A study on the α-bromination of various acetophenone derivatives reported the following yield for the bromination of 4-(trifluoromethyl)acetophenone under optimized conditions.

| Substrate | Brominating Agent | Solvent | Temperature | Time | Yield |

| 4-(Trifluoromethyl)acetophenone | Pyridine hydrobromide perbromide | Acetic acid | 90 °C | 3 h | 90% |

Table adapted from a study on α-bromination of acetophenone derivatives.[4]

Step 2: Amination and Hydrochloride Salt Formation

While a specific detailed protocol for the amination of 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone was not found in the immediate search results, a general method for the synthesis of similar amino ketones involves the reaction of the α-bromo ketone with an amine source, followed by treatment with hydrochloric acid to form the hydrochloride salt.[5]

General Experimental Workflow:

The conversion of the α-bromo intermediate to the final hydrochloride salt follows a logical progression.

Caption: General workflow for the amination and salt formation step.

Physicochemical and Spectroscopic Data

The characterization of this compound and its precursors is crucial for confirming its identity and purity. High-Performance Liquid Chromatography (HPLC) is a common method used to determine the purity and assay of the final product.[2]

Spectroscopic Data for the Starting Material: 4-(Trifluoromethyl)acetophenone

The following nuclear magnetic resonance (NMR) data is available for the starting material, 4-(trifluoromethyl)acetophenone.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity |